molecular formula C13H16N2O2S B14394021 3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile CAS No. 90036-34-3

3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile

Cat. No.: B14394021
CAS No.: 90036-34-3
M. Wt: 264.35 g/mol
InChI Key: QVPGZLPVWWEGRY-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as sulfonyl compounds. These compounds contain a sulfonyl group attached to a carbon atom. This particular compound is characterized by the presence of a pyrrolidine ring, a nitrile group, and a sulfonyl group attached to a benzene ring.

Preparation Methods

The synthesis of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile typically involves multiple steps. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves the reaction of the pyrrolidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions.

    Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar compounds to 3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile include:

    4-Methylbenzenesulfonyl Chloride: This compound is a precursor in the synthesis of the target compound and shares the sulfonyl group.

    Pyrrolidine-2-carbonitrile: This compound shares the pyrrolidine ring and nitrile group but lacks the sulfonyl group.

    Sulfonyl Pyrrolidines: These compounds have similar structures but may have different substituents on the pyrrolidine ring or the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90036-34-3

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonitrile

InChI

InChI=1S/C13H16N2O2S/c1-10-3-5-12(6-4-10)18(16,17)15-8-7-11(2)13(15)9-14/h3-6,11,13H,7-8H2,1-2H3

InChI Key

QVPGZLPVWWEGRY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1C#N)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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